

# Introduction: The Significance of a Strained Ring

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## Compound of Interest

Compound Name: **1-Chloro-2-methylcyclopropane**

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Cyclopropane rings are a recurring motif in numerous natural products and pharmaceutical agents. Their inherent ring strain and unique electronic properties allow them to act as bioisosteres for double bonds or gem-dimethyl groups, often leading to improved metabolic stability and enhanced binding affinity to biological targets. The introduction of substituents, such as a chlorine atom and a methyl group, creates stereocenters that impart chirality to the molecule. **1-Chloro-2-methylcyclopropane**, with its two stereocenters, exists as a set of stereoisomers, each with distinct spatial arrangements and potentially different biological activities. Understanding the specific properties and synthesis of each isomer is therefore critical for its effective application in drug discovery and fine chemical synthesis.

## Stereoisomerism and CAS Number Identification

**1-Chloro-2-methylcyclopropane** has two chiral centers, at C1 (bearing the chlorine atom) and C2 (bearing the methyl group). This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: one cis pair and one trans pair. The CAS number can refer to a mixture of isomers or to a specific stereoisomer. It is crucial for researchers to use the correct CAS number to ensure they are working with the desired material.

The general, unspecified form of **1-chloro-2-methylcyclopropane** is assigned CAS number 91509-08-9[1][2]. However, more specific identifiers exist for the diastereomers and enantiomers.

## Table 1: CAS Numbers for 1-Chloro-2-methylcyclopropane and its Stereoisomers

Isomer Description	Configuration	CAS Number	Reference
Unspecified Isomer Mixture	Mixture of cis/trans	91509-08-9	<a href="#">[1]</a> <a href="#">[2]</a>
trans-1-Chloro-2-methylcyclopropane	Racemic (1R,2R) / (1S,2S)	26531-74-8	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
cis-(1R,2S)-1-chloro-2-methylcyclopropane	(1R,2S)	Not explicitly found	<a href="#">[6]</a> <a href="#">[7]</a>
cis-(1S,2R)-1-chloro-2-methylcyclopropane	(1S,2R)	Not explicitly found	
(1R,2R)-1-Chloro-2-methylcyclopropane	(1R,2R) - trans	26531-74-8	<a href="#">[5]</a>
(1S,2S)-1-Chloro-2-methylcyclopropane	(1S,2S) - trans	Not explicitly found	

Note: While PubChem lists entries for **cis-(1R,2S)-1-chloro-2-methylcyclopropane**, a specific CAS number is not provided in the search results[\[6\]](#)[\[7\]](#). The CAS number 26531-74-8 may refer to the racemic trans mixture or a specific trans enantiomer depending on the supplier's designation[\[3\]](#)[\[5\]](#). Researchers should always verify the stereochemistry of the material with the supplier.

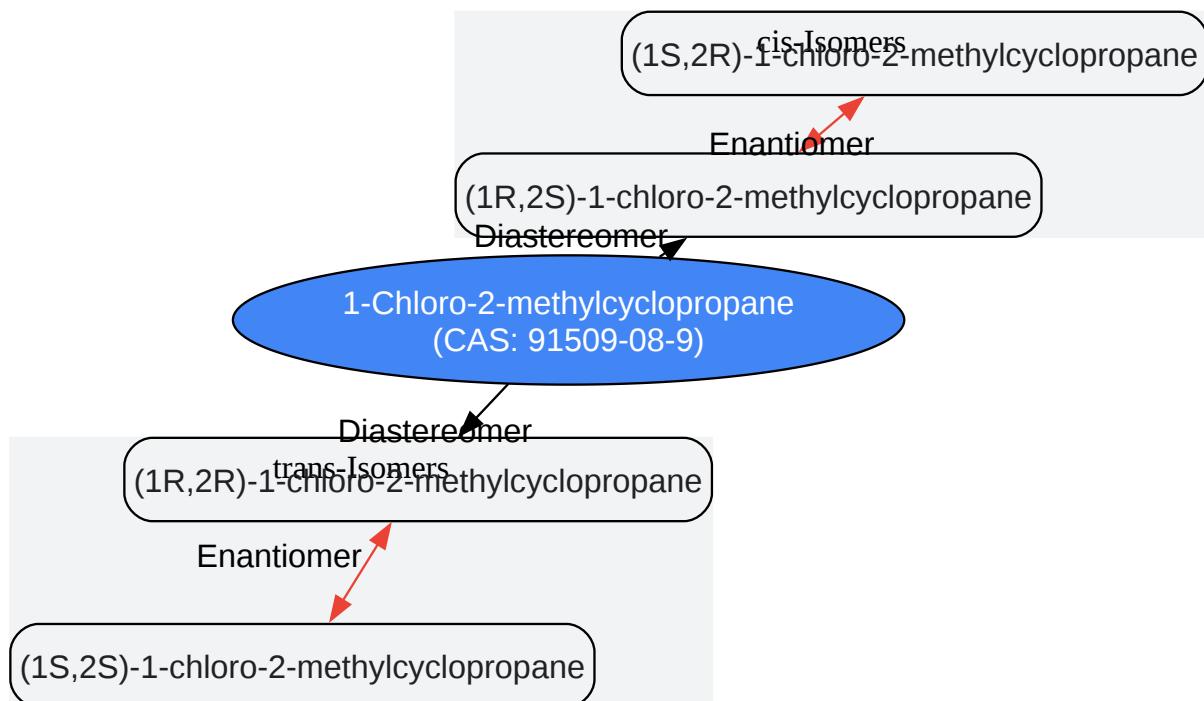
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Figure 1: Stereoisomers of **1-chloro-2-methylcyclopropane**.

## Physicochemical Properties

The physical and chemical properties of **1-chloro-2-methylcyclopropane** are influenced by its structure. The strained cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. The presence of the chlorine atom introduces a site for nucleophilic substitution.

## Table 2: Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>7</sub> Cl	PubChem[2]
Molecular Weight	90.55 g/mol	PubChem[2]
Monoisotopic Mass	90.0236279 Da	PubChem[2][5]
XLogP3-AA	1.8	PubChem[5]
Complexity	42.9	PubChem[2][5]
Heavy Atom Count	5	Guidechem

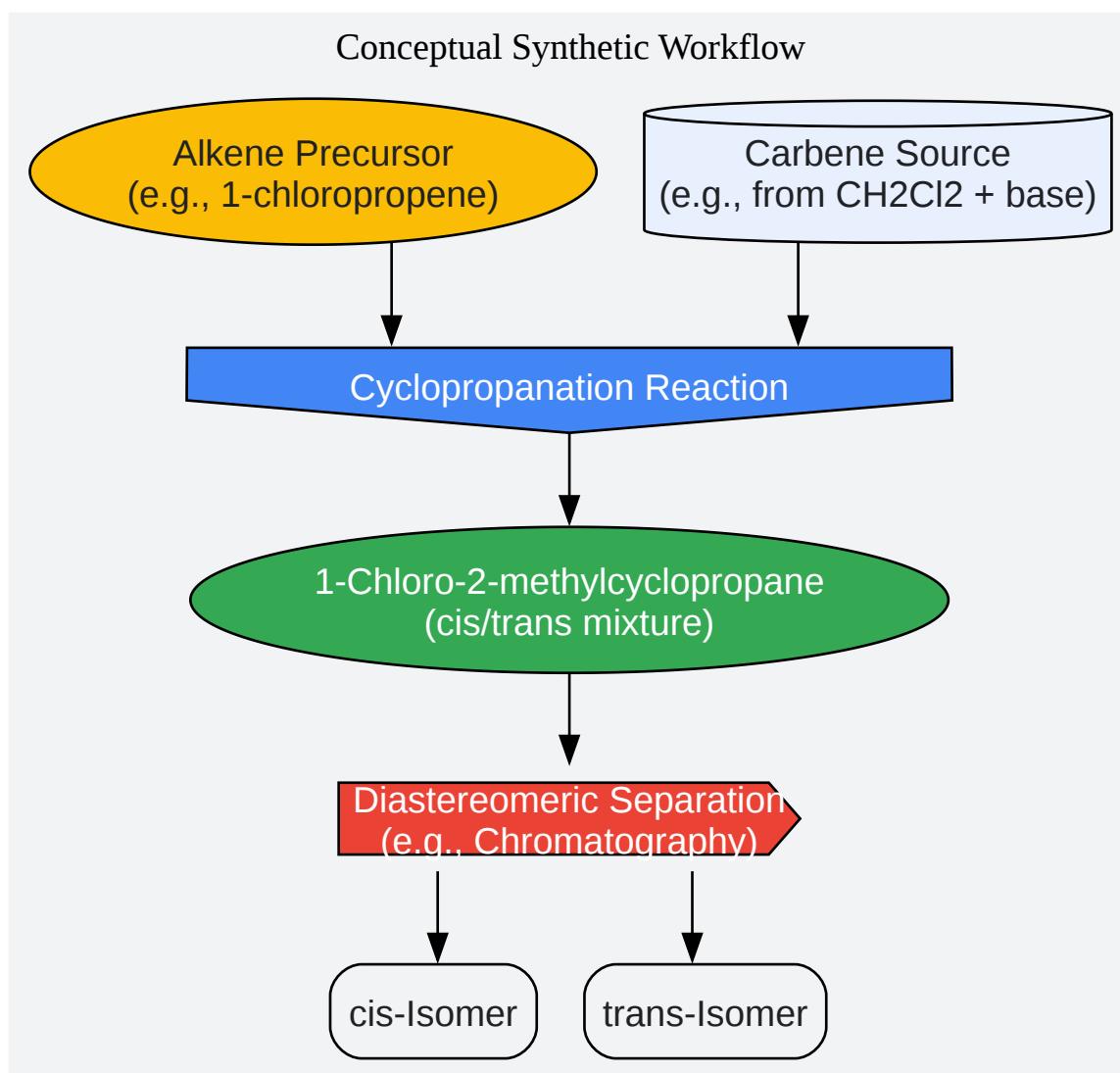
Note: Experimental data such as boiling point and density for specific isomers are not readily available in the provided search results and would require sourcing from specialized chemical databases or experimental determination.

## Synthesis and Mechanistic Insights

The synthesis of substituted cyclopropanes like **1-chloro-2-methylcyclopropane** often involves the addition of a carbene or carbene-equivalent to an alkene. The stereochemical outcome of the reaction (cis vs. trans) is a key consideration and is often dictated by the choice of reagents and reaction conditions.

A common approach is the cyclopropanation of a chloroalkene. For instance, the reaction of 1-chloro-propene with a methylene source can yield the desired product. The Simmons-Smith reaction, using diiodomethane and a zinc-copper couple, is a classic method for generating cyclopropanes, although modifications are necessary to introduce the chlorine substituent.

Another conceptual pathway involves the modification of a pre-existing cyclopropane ring. For example, a cyclopropyl alcohol could be converted to the corresponding chloride. A patented method describes the one-pot reaction of hydroxymethylcyclopropane with methanesulfonyl chloride in the presence of a trialkylamine to yield chloromethylcyclopropane, which is a structural isomer[8]. While not a direct synthesis of the target molecule, this highlights a relevant transformation strategy (hydroxyl to chloride) that could be adapted.



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Figure 2: Conceptual workflow for the synthesis of **1-chloro-2-methylcyclopropane**.

## Applications in Research and Drug Development

The primary utility of molecules like **1-chloro-2-methylcyclopropane** lies in their role as chiral building blocks for more complex molecular architectures, particularly in the pharmaceutical industry.

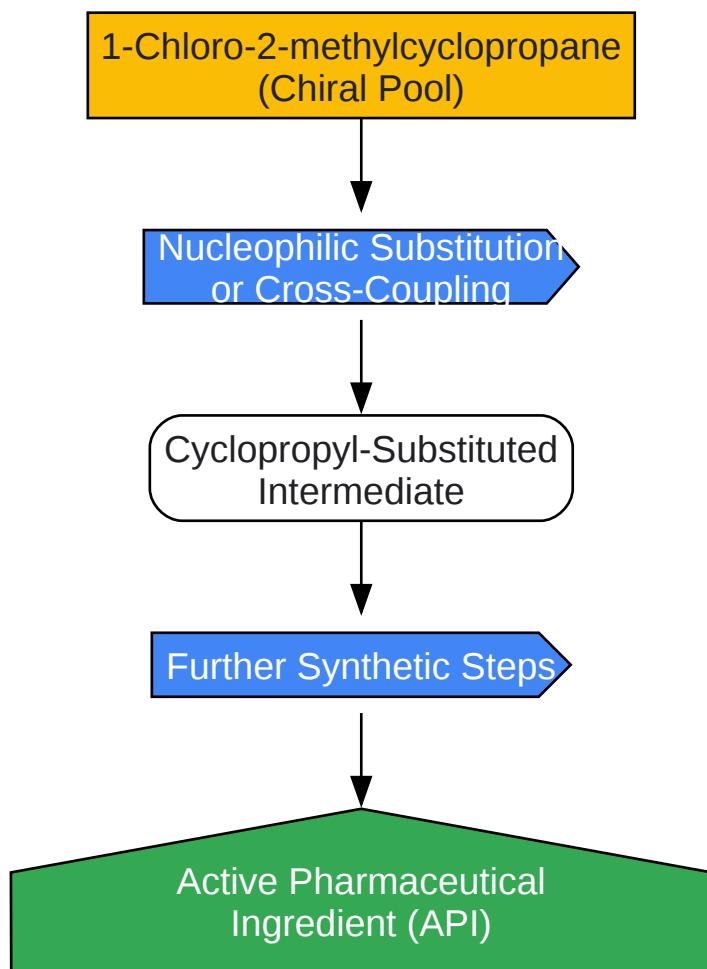
## Bioisosteric Replacement

The cyclopropane moiety is frequently used as a bioisostere for an olefin or an amide bond. This substitution can conformationally lock a molecule's structure, which can be advantageous for optimizing its fit into a protein's binding site. This conformational rigidity can also protect the molecule from metabolic degradation, thereby improving its pharmacokinetic profile[9].

## Chiral Building Block in Synthesis

Stereodefined cyclopropane derivatives are high-value intermediates in advanced organic synthesis[9]. The presence of the chloromethyl group (in the related structural isomer) or a chloro group provides a reactive handle for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions. This allows for the incorporation of the cyclopropyl motif into a larger lead compound. For example, research has shown that certain chloromethyl cyclopropanes exhibit promising antiviral activity, where modifications to the chloromethyl group significantly enhanced efficacy[9].

The inclusion of chlorine in drug candidates is a well-established strategy in medicinal chemistry. Chlorine atoms can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to improved drug-like properties[10][11]. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceuticals[10].



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Figure 3: Role as a building block in pharmaceutical synthesis.

## Spectroscopic Characterization

Differentiating the various isomers of **1-chloro-2-methylcyclopropane** requires spectroscopic analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable tools. The chemical shifts and coupling constants of the cyclopropyl protons are highly diagnostic. The relative stereochemistry (cis or trans) can be determined by analyzing the coupling constants between the protons on C1 and C2. Related compounds like 1-chloro-2-methylpropane show three distinct carbon environments in their  $^{13}\text{C}$  NMR spectra[12].

- Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound. For organo-chlorine compounds, the presence of the two stable isotopes of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) results in characteristic M and M+2 isotopic patterns for the molecular ion and any chlorine-containing fragments, aiding in structure elucidation[13].

## Safety and Handling

As a chlorinated hydrocarbon, **1-chloro-2-methylcyclopropane** should be handled with appropriate care in a well-ventilated fume hood. While specific toxicity data for this compound is not available in the search results, data for related compounds can provide guidance.

- General Precautions: Avoid inhalation of vapors and contact with skin and eyes. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is essential[14].
- Flammability: Many related low-molecular-weight chlorinated alkanes are flammable. The compound should be stored away from heat, sparks, and open flames in a tightly closed container[15][16].
- Storage: Store in a cool, dry, and well-ventilated area.
- Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste[14].

## Conclusion

**1-Chloro-2-methylcyclopropane** is more than a simple halogenated alkane; it is a stereochemically rich building block with significant potential in modern organic and medicinal chemistry. The key to its effective use lies in the precise identification and isolation of its various stereoisomers, a task for which the correct CAS number is an essential starting point. Its value as a conformationally constrained bioisostere ensures its continued relevance in the design of novel therapeutics. Future research will likely focus on developing more efficient and stereoselective synthetic routes to access each isomer in high purity, further unlocking its potential for creating next-generation pharmaceuticals.

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